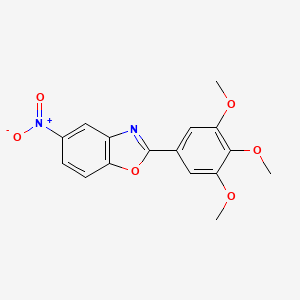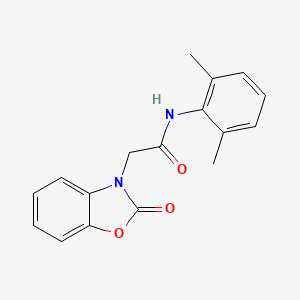![molecular formula C16H25BrCl2N2O B4409695 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride](/img/structure/B4409695.png)
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride
Descripción general
Descripción
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a phenoxybutyl group containing bromine, chlorine, and methyl substituents. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Formation of the Phenoxybutyl Intermediate: The initial step involves the reaction of 2-bromo-4-chloro-6-methylphenol with butyl bromide under basic conditions to form the phenoxybutyl intermediate.
Substitution Reaction: The phenoxybutyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the desired product.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation typically yields compounds with higher oxidation states, such as ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The phenoxybutyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity. The piperazine ring may facilitate the compound’s transport across cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
2-Bromo-4-chloro-6-methylphenol: Shares the phenol core structure but lacks the piperazine and butyl groups.
4-Methylpiperazine: Contains the piperazine ring but lacks the phenoxybutyl substituent.
1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-1H-1,2,4-triazole: Similar structure but with a triazole ring instead of piperazine.
Uniqueness: 1-[4-(2-Bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrClN2O.ClH/c1-13-11-14(18)12-15(17)16(13)21-10-4-3-5-20-8-6-19(2)7-9-20;/h11-12H,3-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBMHZJUMICCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCN(CC2)C)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride](/img/structure/B4409612.png)
![(1,3-benzodioxol-5-ylmethyl){[5-(4-fluorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B4409629.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2,3,4-trimethoxybenzamide](/img/structure/B4409653.png)

![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzonitrile;hydrochloride](/img/structure/B4409657.png)

![1-[3-(3-Nitrophenoxy)propyl]imidazole;hydrochloride](/img/structure/B4409674.png)
![N-[2-(difluoromethoxy)phenyl]-3-methylbutanamide](/img/structure/B4409676.png)
![1-[3-[2-(2-Quinolin-8-yloxyethoxy)ethoxy]phenyl]ethanone](/img/structure/B4409685.png)

![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409696.png)
